molecular formula C19H32O B1620119 Phenol, 3-tridecyl- CAS No. 72424-02-3

Phenol, 3-tridecyl-

Cat. No. B1620119
CAS RN: 72424-02-3
M. Wt: 276.5 g/mol
InChI Key: IFGRPNIAGKTMCH-UHFFFAOYSA-N
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Description

Phenol, 3-tridecyl-, also known as tridecylphenol, is a chemical compound that belongs to the class of alkylphenols. It is commonly used as a surfactant in various industrial applications such as detergents, emulsifiers, and lubricants. In recent years, there has been growing interest in the scientific research application of tridecylphenol due to its potential use as a bioactive molecule.

Scientific Research Applications

Extraction and Separation Techniques

  • Extraction from Wastewater : Tridodecylamine has been used for the extraction of phenol from wastewater. This method effectively separates phenol from industrial effluents, showing high efficiency in extracting neutral phenol molecules into an organic phase via H-bonding (Datta & Uslu, 2014).
  • Magnetic Room Temperature Ionic Liquids : A magnetic room temperature ionic liquid, [3C(6)PC(14)][FeCl(4)], has been developed for the extraction of phenolic compounds from aqueous solutions, offering a novel approach to environmental remediation (Deng et al., 2011).

Environmental and Health Impact

  • Urinary Concentrations in Pregnant Women : A study on the environmental phenols in pregnant women found significant racial/ethnic differences in the urinary concentrations of various phenols, indicating differential exposures (Mortensen et al., 2014).

Chemical Reactions and Synthesis

  • Decomposition of Tris(1,10-phenanthroline)iron Complexes : Research has identified 1,10-Phenanthroline mono-N-oxide as a key compound in the decomposition of tris(1,10-phenanthroline)iron complexes, indicating its potential application in complex chemical reactions (Bellér et al., 2010).

Biotechnological Applications

  • Metabolic Engineering for Phenol Production : Escherichia coli has been genetically engineered to produce phenol from glucose, demonstrating a potential biological method for phenol production using renewable resources (Kim et al., 2014).

Food Science and Nutrition

  • Antioxidant Activity in Foods : A review on phenolics and polyphenolics in foods discusses their antioxidant activity and potential health effects, highlighting the importance of these compounds in the diet (Shahidi & Ambigaipalan, 2015).

properties

IUPAC Name

3-tridecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h13,15-17,20H,2-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGRPNIAGKTMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222715
Record name Phenol, 3-tridecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-tridecyl-

CAS RN

72424-02-3
Record name Phenol, 3-tridecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-tridecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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